3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes, followed by subsequent introduction of aryl or arylamine groups via Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position.
Scientific Research Applications
3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related and have been studied for their biological and chemical properties.
Uniqueness
3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyridinyl moiety makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C19H16ClN5 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(1-pyridin-3-ylethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C19H16ClN5/c1-13(15-5-3-8-21-11-15)23-18-7-9-25-19(24-18)17(12-22-25)14-4-2-6-16(20)10-14/h2-13H,1H3,(H,23,24) |
InChI Key |
OIAUVWHCJFWXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=NC3=C(C=NN3C=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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